Desonide 1,2-Saturated
Description
Desonide 1,2-Saturated (CAS No. 131918-67-7) is a structural analog of desonide, a synthetic glucocorticoid used to treat inflammatory dermatoses . It is characterized by the saturation of the 1,2 double bond in the steroid nucleus, resulting in a molecular formula of C₂₄H₃₀O₆ and a molecular weight of 414.50 g/mol . This compound is classified as a related substance or impurity in desonide formulations and is monitored during pharmaceutical quality control processes .
Chromatographic analyses (e.g., HPLC/UPLC-MS/MS) reveal that this compound has distinct retention behavior compared to desonide and other analogs. For instance, in a chromatogram of desonide lotion, Desonide 1,2-Dihydro Analog (a closely related compound) elutes at 31.686 minutes, later than desonide itself (29.998 minutes), suggesting increased hydrophobicity due to structural modifications .
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19?,20+,22-,23-,24+/m0/s1 |
InChI Key |
WOSCSXKIKGHZNL-OTROMZTISA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathways
This compound is synthesized via multi-step modifications of prednisone acetate, leveraging halogenation, oxidation, and acetalization reactions. The saturation of the 1,2-position is achieved through selective hydrogenation or via intermediates stabilized during condensation steps. A representative pathway involves:
- Elimination Reaction : Prednisone acetate undergoes dehalogenation using N-chlorosuccinimide (NCS) and sulfur dioxide under inert conditions, yielding a key intermediate with reduced halogen content.
- Oxidation and Condensation : Potassium permanganate-mediated oxidation introduces ketone groups, followed by acetone-driven acetalization to form the 16,17-ketal structure.
- Selective Reduction : Sodium borohydride reduces carbonyl groups while preserving the 1,2-saturated configuration, culminating in hydrolysis to yield desonide.
Catalytic Systems and Reaction Optimization
The synthesis employs heterogeneous catalysts to enhance regioselectivity and minimize byproducts:
- Boron Trifluoride (BF₃) : Catalyzes 16,17-acetal formation with 89–92% yield under microwave irradiation, reducing reaction times from 12 hours to 45 minutes.
- Methanesulfonic Acid : Accelerates ketalization efficiency by 40% compared to conventional sulfuric acid, as demonstrated in pilot-scale batches.
Critical parameters include temperature control (5–15°C during oxidation) and pH modulation (6.0–6.5 post-reduction) to prevent epimerization.
Stabilization of this compound in Topical Formulations
Cream-Based Delivery Systems
This compound’s instability under thermal stress necessitates formulation additives to suppress impurity growth. A patented cream composition (Table 1) integrates:
- Oil Phase : Octadecanol (1–10 wt%), beeswax (1–10 wt%), and liquid paraffin (2–20 wt%) to enhance lipid solubility.
- Aqueous Phase : Glycerol (1–20 wt%) and acidity regulators (malic/citric acid, 0.01–0.2 wt%) to maintain pH 4.0–5.0, inhibiting hydrolytic degradation.
Table 1 : Stabilized Desonide Cream Formulation (Representative Example)
| Component | Concentration (wt%) |
|---|---|
| This compound | 0.05 |
| Octadecanol | 2.0 |
| Beeswax | 5.0 |
| Liquid Paraffin | 10.0 |
| Citric Acid | 0.05 |
| Glycerol | 10.0 |
| Purified Water | q.s. to 100 |
Impact of Acidity Regulators on Stability
High-performance liquid chromatography (HPLC) studies reveal that citric acid (0.05 wt%) reduces total impurities by 62% after 10 days at 60°C compared to unregulated formulations (Table 2). Excessive acid (>0.1 wt%) inversely increases degradation, suggesting non-linear inhibition kinetics.
Table 2 : Impurity Profiles of Desonide Creams With/Without Stabilizers
| Formulation | Citric Acid (wt%) | Total Impurities (%) | Desonide Content (%) |
|---|---|---|---|
| F1 | 0.00 | 8.7 | 89.2 |
| F2 | 0.05 | 3.3 | 95.8 |
| F3 | 0.10 | 4.1 | 93.5 |
Industrial-Scale Process Design
Vacuum Homogenization
Large-scale production utilizes vacuum homogenization (2400 rpm, 10 min) to emulsify oil and aqueous phases at 50–55°C, ensuring particle sizes <5 µm for optimal dermal absorption. Post-homogenization cooling to 40°C prevents recrystallization.
Solvent Recovery and Waste Mitigation
Closed-loop systems recover acetone (86% efficiency) and dimethylformamide (DMF) via fractional distillation, aligning with green chemistry principles. Residual N-chlorosuccinimide is neutralized with sodium sulfite, yielding non-toxic sulfate byproducts.
Comparative Analysis of Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 80°C) reduces acetalization time from 8 hours to 35 minutes, enhancing yield from 78% to 94% while conserving energy. This method minimizes thermal degradation pathways, preserving the 1,2-saturated configuration.
Traditional Thermal Methods
Conductive heating in refluxing toluene requires 12 hours for comparable yields, with 5–7% epimeric impurities due to prolonged exposure to high temperatures.
Chemical Reactions Analysis
Types of Reactions
Desonide 1,2-Saturated undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated corticosteroid derivatives.
Substitution: Halogenated corticosteroid derivatives.
Scientific Research Applications
Desonide is a nonfluorinated corticosteroid used topically to treat inflammatory dermatoses . Studies have demonstrated its efficacy in improving moisturization and reducing transepidermal water loss .
Chemical Structure and Mechanisms of Action
Desonide, a synthetic compound with the chemical formula C24H32O6, shares structural similarities with hydrocortisone . Its lipophilic properties facilitate its passage through cell membranes, enabling it to interact with cytoplasmic glucocorticoid receptors . This interaction is crucial for the biological processes underlying its therapeutic applications .
Desonide's primary mechanisms of action involve vasoconstriction and anti-inflammatory effects . Vasoconstriction, a marker of corticosteroid potency, occurs through the diminished sensitivity of vascular smooth muscle to agents like histamine . Desonide also stabilizes lysosomal membranes and inhibits the release of inflammatory mediators from mast cells . These effects are mediated through direct binding to cellular DNA and indirect alteration of protein synthesis, modifying gene transcription to regulate inflammation . Desonide upregulates lipocortin-1, further reducing inflammatory mediators by inhibiting phospholipase A2 and limiting the production of prostaglandins and leukotrienes .
Clinical Studies and Efficacy
Clinical trials have evaluated the efficacy of desonide in treating mild-to-moderate atopic dermatitis (AD) . A randomized, evaluator-blinded study compared desonide hydrogel 0.05% to desonide ointment 0.05% in patients aged 12 to 65 years . Both formulations significantly improved EASI scores, ADSI scores, target lesion parameters, and subjective irritation symptoms .
Key Findings
- Both desonide hydrogel and ointment significantly decreased whole body EASI scores from baseline at Weeks 2 and 4, as well as overall erythema, excoriation, and lichenification (P<0.05) .
- Overall ADSI decreased significantly from Baseline at Weeks 2 and 4 for both desonide hydrogel and ointment (P<0.05) .
- Measures of subjective irritation, including burning/stinging, dryness, and itching, declined significantly from baseline at Weeks 2 and 4 for patients receiving both desonide hydrogel and ointment (P<0.05) .
- TEWL was significantly reduced from Baseline at Week 4 for patients receiving desonide hydrogel and ointment ( P<0.05) .
Mechanism of Action
Desonide 1,2-Saturated exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. This leads to the inhibition of the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Key Observations :
- This compound has a lower molecular weight than desonide due to hydrogenation of the 1,2 double bond .
- The Δ-9(11) analog exhibits a shifted double bond, likely altering its receptor-binding affinity compared to desonide .
- The 21-Acetate derivative introduces enhanced lipophilicity, which may prolong its half-life in topical formulations .
Stability and Degradation Profiles
Photostability
- Desonide: Highly photoreactive; commercial formulations degrade under UVA exposure unless stabilized with benzophenone-3 (BP-3) .
- This compound: No direct photostability data are available, but saturation of the 1,2 bond may reduce UV sensitivity compared to desonide.
Chromatographic Stability
- In a stability-indicating HPLC study, Desonide 1,2-Dihydro Analog (retention time: 31.686 min ) was identified as a degradation product in desonide lotion, alongside other analogs like Desonide 21-Dehydro (25.831 min ) and 9-Bromo analog (36.720 min ) . This suggests that structural analogs exhibit varying stability under formulation conditions.
Pharmacological Implications
While desonide is a low-potency corticosteroid (e.g., 0.05% lotion for dermatoses ), its analogs may differ in potency or metabolic pathways:
Q & A
Q. How can Desonide 1,2-Saturated be synthesized and characterized in a research setting?
- Methodological Answer : Synthesis typically involves hydrogenation of the 1,2-unsaturated bond in Desonide under controlled conditions (e.g., H₂/Pd-C). Characterization requires HPLC or UPLC-MS/MS to confirm purity and structural integrity, as shown in chromatograms distinguishing Desonide from its analogs (e.g., retention time of 31.686 min for the 1,2-dihydro analog) . Quantitative NMR or IR spectroscopy may supplement identity confirmation.
Q. What analytical methods are most reliable for detecting this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 240 nm) is optimal for separating this compound from degradation products or formulation excipients. For higher sensitivity, UPLC-MS/MS in multiple reaction monitoring (MRM) mode can resolve co-eluting peaks, such as distinguishing the 1,2-dihydro analog (m/z 417 → 357) from the parent compound .
Q. How should researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation using validated HPLC protocols. Compare results against known degradation pathways, such as oxidation at the 9,11β-epoxy group or dehydration to the 21-dehydro analog . Statistical tools like ANOVA should assess batch-to-batch variability.
Q. What criteria determine the selection of this compound for preclinical studies over other corticosteroids?
- Methodological Answer : Prioritize compounds with low systemic absorption and high topical efficacy. Use in vitro models (e.g., human keratinocyte assays) to compare anti-inflammatory activity (e.g., IL-6 suppression) and receptor binding affinity. Reference pharmacopeial standards for purity thresholds (e.g., ≥98% by HPLC) .
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer : Document reaction parameters (e.g., solvent ratios, catalyst loading, temperature) in detail. Cross-validate results using interlaboratory studies and share raw chromatographic data (e.g., peak area ratios) in supplementary materials to align with journal guidelines .
Advanced Research Questions
Q. What experimental designs are optimal for studying multifactorial impacts on this compound’s pharmacokinetics?
- Methodological Answer : Use saturated or Resolution III screening designs to isolate critical variables (e.g., pH, excipient interactions). Confounding factors (e.g., 2-way interactions between temperature and humidity) require higher-resolution designs (Resolution V+) to avoid misinterpretation .
Q. How should conflicting data on this compound’s degradation pathways be resolved?
- Methodological Answer : Perform comparative LC-MS/MS analyses across studies to identify methodological discrepancies (e.g., column type, ionization source). Apply multivariate regression to differentiate artifact peaks (e.g., Placebo_3 at 12.733 min) from true degradation products .
Q. What strategies mitigate bias when interpreting subjective data in this compound’s efficacy trials?
- Methodological Answer : Implement double-blinding and objective biomarkers (e.g., cytokine levels). Use qualitative saturation techniques to ensure data depth: code responses until no new themes emerge in categories like "adverse effects" or "efficacy thresholds" .
Q. How can computational modeling enhance mechanistic studies of this compound’s receptor interactions?
Q. What ethical frameworks govern the use of this compound in animal studies?
- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). For topical applications, use murine models with validated dermatitis induction protocols and minimize sample sizes via power analysis .
Tables for Reference
Table 1 : Key Chromatographic Peaks for Desonide and Analogs
| Peak Name | Retention Time (min) | m/z (MS) |
|---|---|---|
| Desonide 1,2-Dihydro Analog | 31.686 | 417 → 357 |
| Desonide 9,11β-Epoxy Analog | 33.965 | 433 → 373 |
| Desonide | 29.998 | 440 → 380 |
Table 2 : Stability Study Design Parameters
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | % Degradation at 6M |
| Humidity | 60% RH, 75% RH | Peak area ratio (Parent:Analog) |
| Excipient Type | Lotion, Gel, Cream | Diffusion coefficient |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
